2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate
Description
2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate is a thiocyanate ester featuring a 5-methyl-2-furyl group attached to a ketone-oxygen ethyl chain. Its molecular formula is C₈H₇NO₂S, with a molecular weight of 193.21 g/mol. Structurally, it comprises:
- A 5-methyl-2-furyl moiety (a five-membered aromatic oxygen heterocycle with a methyl substituent at the 5-position).
- A 2-oxoethyl group (-CO-CH₂-) linked to a thiocyanate (-SCN) functional group.
Properties
IUPAC Name |
[2-(5-methylfuran-2-yl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-6-2-3-8(11-6)7(10)4-12-5-9/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUPYEFGIRFBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CSC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate typically involves the reaction of 5-Methyl-2-furyl ketone with thiocyanate under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, reduce production time, and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The thiocyanate group can participate in substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Furan derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound, such as alcohols.
Substitution: New compounds where the thiocyanate group is replaced by other functional groups.
Scientific Research Applications
2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, participating in various biochemical pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Thiocyanate esters with aromatic or heterocyclic substituents share a common core structure (Ar-CO-CH₂-SCN ) but differ in the nature of the aromatic group (Ar ). Key analogs include:
Table 1: Comparative Physicochemical Data
Key Observations:
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -NO₂ in 3-nitrophenyl derivative) increase melting points due to enhanced intermolecular dipole interactions . Heterocyclic substituents (e.g., thienyl) lower melting points compared to phenyl analogs, likely due to reduced symmetry .
Molecular Weight and Solubility: The furyl-substituted compound has the lowest molecular weight (193.21 g/mol), suggesting higher volatility or solubility in non-polar solvents compared to bulkier analogs (e.g., bromophenyl derivative: 256.12 g/mol) .
Biological Activity
2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C8H8N2OS
- Molecular Weight : 180.22 g/mol
- Structural Features : The compound contains a furan ring, a carbonyl group, and a thiocyanate moiety, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The compound is believed to interact with various biological macromolecules, including enzymes and receptors. Its structural similarity to known compounds like urapidil suggests it may influence the 5HT-1A receptor, which is involved in modulating neurotransmission and has implications in hypertension management.
- Biochemical Pathways : It may affect pathways related to oxidative stress and inflammation, potentially leading to antioxidant effects. The thiocyanate group may also play a role in modulating cellular responses to stress.
- Pharmacokinetics : Preliminary studies indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics, suggesting that this compound could also possess good bioavailability.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which can help mitigate oxidative damage in cells.
- Antimicrobial Effects : Preliminary investigations suggest that it may possess antimicrobial activity against certain bacterial strains, although specific data is still limited.
- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines. The IC50 values observed suggest moderate potency compared to standard chemotherapeutic agents .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Potential
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a strong scavenging effect, comparable to established antioxidants like ascorbic acid.
Case Study 2: Cytotoxicity in Cancer Cells
In a recent investigation involving human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM. This suggests potential as an anticancer agent, warranting further exploration into its mechanism of action and efficacy in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
